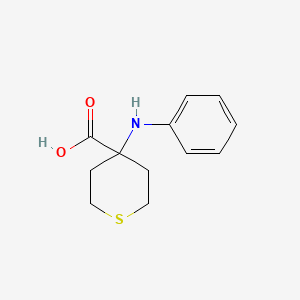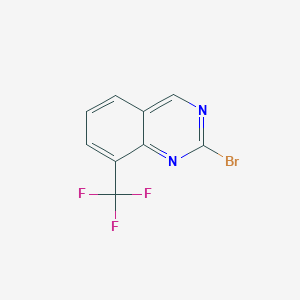
6-Bromo-3-(bromomethyl)-2-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(bromomethyl)-2-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, bromomethyl, and chlorine groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-2-chloropyridine typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine N-oxides.
Reduction: Less substituted pyridine derivatives with hydrogen replacing bromine and chlorine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(bromomethyl)-2-chloropyridine is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: In the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(bromomethyl)-2-chloropyridine involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
6-Bromo-2-chloropyridine: Lacks the bromomethyl group, leading to variations in chemical behavior.
3-(Bromomethyl)-2-chloropyridine: Lacks the bromine substituent at the 6-position, affecting its reactivity.
Uniqueness
6-Bromo-3-(bromomethyl)-2-chloropyridine is unique due to the presence of both bromine and bromomethyl groups on the pyridine ring, which imparts distinct reactivity patterns and makes it a versatile intermediate for synthesizing a wide range of compounds.
Eigenschaften
Molekularformel |
C6H4Br2ClN |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
6-bromo-3-(bromomethyl)-2-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |
InChI-Schlüssel |
CAGVNHZRBLOOFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CBr)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)




![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)

![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)


